![molecular formula C21H14BrN3O3 B3300999 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide CAS No. 905680-61-7](/img/structure/B3300999.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Overview
Description
The compound “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, an oxadiazole ring, and a phenoxybenzamide moiety . These groups are common in a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic rings, the oxadiazole ring, and the amide group. The bromine atom on the phenyl ring would be a significant site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine atom and the various aromatic rings in this compound would likely make it relatively heavy and quite non-polar .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as anti-inflammatory, antiviral, and anticancer activities .
Result of Action
Similar compounds have been found to exert a range of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature .
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-16-11-9-14(10-12-16)20-24-25-21(28-20)23-19(26)15-5-4-8-18(13-15)27-17-6-2-1-3-7-17/h1-13H,(H,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWISCLMWMWPAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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